3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide
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Overview
Description
3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro and fluoro substituents on the benzene ring, along with a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-fluorobenzoyl chloride and 4-methyl-3-aminopyridine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-5-fluorobenzoyl chloride is added dropwise to a solution of 4-methyl-3-aminopyridine in an appropriate solvent, such as dichloromethane, under stirring at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Agricultural Science: The compound is evaluated for its potential use as a fungicide or herbicide due to its ability to inhibit certain biological pathways in plants and fungi.
Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents, along with the pyridinyl group, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents, along with the pyridinyl group, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10ClFN2O |
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Molecular Weight |
264.68 g/mol |
IUPAC Name |
3-chloro-5-fluoro-N-(4-methylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C13H10ClFN2O/c1-8-2-3-16-7-12(8)17-13(18)9-4-10(14)6-11(15)5-9/h2-7H,1H3,(H,17,18) |
InChI Key |
UYXWEEINQMVFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
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